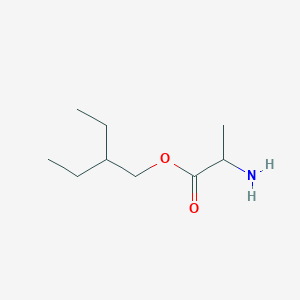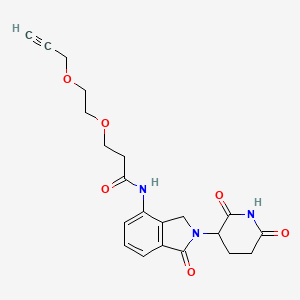
Lenalidomide-CO-PEG2-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-CO-PEG2-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the pharmacokinetic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a propargyl group. The PEG linker improves solubility and bioavailability, while the propargyl group allows for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG2-propargyl typically involves multiple steps:
Preparation of Lenalidomide Precursor: The initial step involves the synthesis of lenalidomide from 3-aminopiperidine-2,6-dione and methyl 2-(bromomethyl)-3-nitrobenzoate.
PEGylation: The lenalidomide precursor is then reacted with a PEG2 linker under basic conditions to form Lenalidomide-CO-PEG2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. This includes the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-CO-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide.
Reduction: The nitro group in the lenalidomide precursor can be reduced to an amine.
Substitution: The propargyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Commonly uses reducing agents such as iron powder and ammonium chloride.
Substitution: Often employs propargyl bromide in the presence of a base like potassium carbonate.
Major Products
Epoxides: Formed from the oxidation of the propargyl group.
Amines: Resulting from the reduction of the nitro group.
Substituted Propargyl Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Lenalidomide-CO-PEG2-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions through click chemistry.
Medicine: Investigated for its potential in targeted drug delivery systems.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
Lenalidomide-CO-PEG2-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Modulates the immune response by altering cytokine production and enhancing natural killer (NK) cell activity.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins by the ubiquitin-proteasome system.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: The base compound from which Lenalidomide-CO-PEG2-propargyl is derived
Uniqueness
This compound stands out due to its improved solubility and bioavailability, making it a more effective therapeutic agent. The incorporation of the PEG2 linker and propargyl group allows for further chemical modifications, enhancing its versatility in research and therapeutic applications .
Properties
Molecular Formula |
C21H23N3O6 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-prop-2-ynoxyethoxy)propanamide |
InChI |
InChI=1S/C21H23N3O6/c1-2-9-29-11-12-30-10-8-19(26)22-16-5-3-4-14-15(16)13-24(21(14)28)17-6-7-18(25)23-20(17)27/h1,3-5,17H,6-13H2,(H,22,26)(H,23,25,27) |
InChI Key |
VGTJBCPLVPITDG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


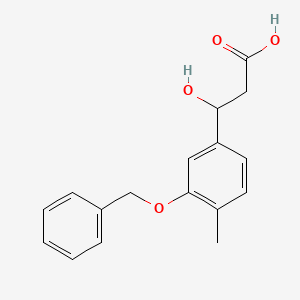
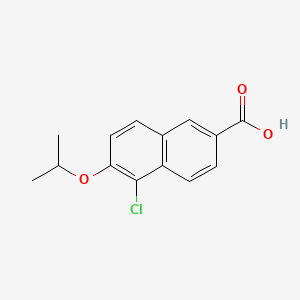
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14774092.png)
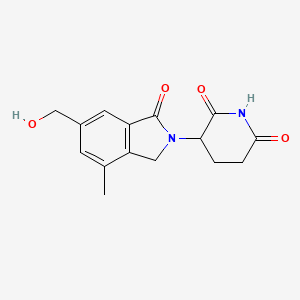

![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylacetamide](/img/structure/B14774106.png)
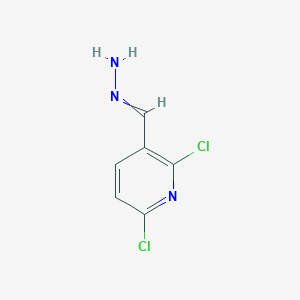
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14774123.png)

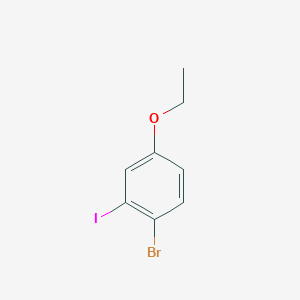
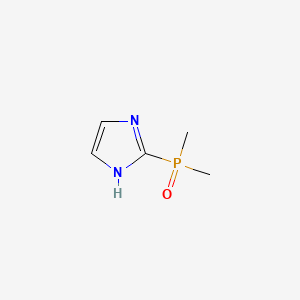
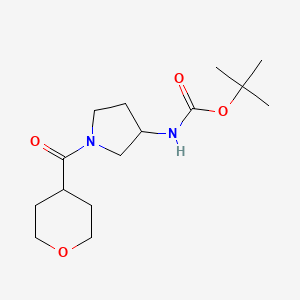
![2-amino-N-[(6-bromopyridin-3-yl)methyl]propanamide](/img/structure/B14774157.png)
